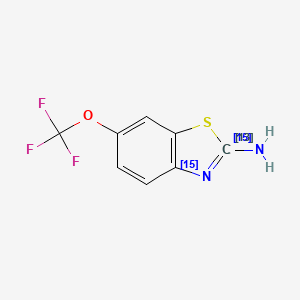

Riluzole-13C,15N2

説明

リルーゾール-13C,15N2は、抗痙攣剤リルーゾールの標識バージョンであり、炭素-13と窒素-15の同位体が分子構造に組み込まれています。リルーゾールは、神経保護作用で知られており、主に筋萎縮性側索硬化症(ALS)の治療に使用されています。標識化合物であるリルーゾール-13C,15N2は、質量分析法でリルーゾールの定量化のための内部標準としてよく使用されます .

2. 製法

合成経路と反応条件: リルーゾール-13C,15N2の合成には、リルーゾール分子に安定同位体である炭素-13と窒素-15を組み込むことが含まれます反応条件には、多くの場合、同位体の組み込みを確実に保証する特定の試薬と触媒の使用が含まれます .

工業生産方法: リルーゾール-13C,15N2の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と同位体標識を確実に保証するための厳格な品質管理対策が含まれます。 生産は通常、同位体標識を扱うことができる専門施設で行われます .

特性

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Characteristics and Isotopic Labeling Strategy

Riluzole-13C,15N2 (molecular formula: C7[13C]H5F3[15N]2OS; molecular weight: 237.2 g/mol) is a benzothiazole derivative labeled with one 13C atom and two 15N atoms. The canonical SMILES notation ([15NH2][13C]1=[15N]C2=C(S1)C=C(OC(F)(F)F)C=C2) indicates that the 13C is positioned at the benzothiazole ring’s carbon adjacent to the sulfur atom, while the 15N isotopes are located in the amino group (-NH2) and the thiazole ring’s nitrogen. This labeling pattern ensures minimal disruption to the compound’s chemical behavior while providing distinct mass spectral signatures for detection.

Key Synthetic Considerations

-

Isotopic Starting Materials : Synthesis begins with 13C-enriched precursors for the benzene ring and 15N-labeled reagents for the amino and thiazole groups. For example, 15N-ammonia or 15N-nitrogen-containing intermediates are used to introduce the labeled amino group.

-

Reaction Conditions : Standard synthetic routes for riluzole are adapted to accommodate isotopic reagents. The trifluoromethoxy group (-OCF3) is introduced via nucleophilic substitution or coupling reactions under controlled conditions to preserve isotopic integrity.

-

Purification : Liquid-liquid extraction (e.g., ethyl acetate) and chromatographic techniques (e.g., ultra-performance liquid chromatography, UPLC) are employed to isolate the labeled compound from unreacted precursors and byproducts.

Analytical Validation of this compound

The preparation process requires rigorous validation to confirm isotopic purity and structural fidelity.

Mass Spectrometric Analysis

This compound is detected using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). The parent ion (m/z 238) fragments to produce a daughter ion at m/z 169, distinguishing it from unlabeled riluzole (m/z 235 → 166). This specificity ensures accurate quantification in biological matrices such as plasma or cerebrospinal fluid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-[13C]NMR spectroscopy verifies the position of the 13C label. In preclinical studies, 13C enrichment in metabolites like glutamate and GABA is measured to track riluzole’s metabolic fate. For example, chronic riluzole administration in rats increased 13C labeling in glutamate-C4 by 112% in the prefrontal cortex, confirming the compound’s role in modulating glutamate metabolism.

Preparation Protocols and Formulation

Stock Solution Preparation

This compound is typically solubilized in organic solvents for laboratory use. A standardized protocol involves:

| Parameter | Specification |

|---|---|

| Solubility | Chloroform: Soluble; Methanol: Soluble |

| Storage Conditions | -20°C, protected from light |

| Stock Concentration | 10 mM in DMSO |

| Stability | 6 months at -80°C; 1 month at -20°C |

Pharmacokinetic and Metabolic Insights

Time-Dependent Pharmacokinetics

In a phase 1 trial, this compound exhibited time-varying PK profiles in spinal cord injury patients. Day 3 post-administration showed higher trough (C trough: 37.2 ng/mL) and peak (C peak: 87 ng/mL) concentrations compared to day 14 (C trough: 16.2 ng/mL; C peak: 51.6 ng/mL). This decline in exposure correlates with increased clearance (CL/F) and volume of distribution (Vd/F), necessitating dose adjustments in prolonged therapies.

Applications in Neurochemical Research

Glutamate Metabolism Studies

Chronic administration of this compound in rats enhanced 13C incorporation into glutamate (130% increase in hippocampus) and GABA (171% increase), demonstrating its utility in studying excitatory neurotransmission. These findings underscore riluzole’s neuroprotective effects via glutamate modulation.

化学反応の分析

反応の種類: リルーゾール-13C,15N2は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、分子内の官能基を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により水酸化誘導体が得られ、置換により分子に新しい官能基を導入することができます .

4. 科学研究への応用

リルーゾール-13C,15N2は、さまざまな研究において正確な定量化と追跡を可能にする標識同位体のため、科学研究で広く使用されています。その用途には、次のようなものがあります。

化学: 質量分析法でリルーゾールの定量化のための内部標準として使用されます。

生物学: リルーゾールの代謝経路と薬物動態を理解するための研究に使用されています。

医学: ALSなどの神経変性疾患の神経保護効果と治療に関する研究に使用されています。

科学的研究の応用

Pharmacokinetic Studies

Pharmacokinetics (PK) studies are crucial for understanding how drugs behave in the body over time. Riluzole-13C,15N2 serves as an internal standard in various PK studies to ensure accurate quantification of Riluzole concentrations in biological samples.

Case Study: Acute Spinal Cord Injury

A multicenter randomized, placebo-controlled trial known as the Riluzole in Acute Spinal Cord Injury Study (RISCIS) utilized this compound to investigate the pharmacokinetics of Riluzole in patients with spinal cord injuries. The study revealed significant differences in drug concentrations over time, highlighting the need for individualized dosing strategies based on PK changes observed between days 3 and 14 post-treatment.

Table 1: Pharmacokinetic Parameters from RISCIS Study

| Parameter | Day 3 Concentration (ng/mL) | Day 14 Concentration (ng/mL) |

|---|---|---|

| C trough | 8.7 - 126 | 2.9 - 46.0 |

| C peak | 21.5 - 270 | 12.4 - 154.5 |

Bioanalytical Method Validation

This compound is pivotal in validating bioanalytical methods for measuring Riluzole levels in human plasma. Its use as an internal standard enhances the reliability and accuracy of analytical results.

Method Overview

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify Riluzole and its isotopically labeled counterpart from human plasma samples. The method demonstrated high sensitivity and specificity across a wide concentration range (0.5 to 500 ng/mL), ensuring robust data for clinical pharmacology studies.

Table 2: Bioanalytical Method Validation Characteristics

| Characteristic | Value |

|---|---|

| Limit of Quantification | 0.5 ng/mL |

| Average Recovery of Drug (%) | 87.72 - 95.26 |

| Average Recovery of IS (%) | 95.55 |

| Linearity | r² ≥ 0.9957 |

Clinical Applications and Real-World Evidence

The real-world application of this compound extends to its role in studies assessing the efficacy of Riluzole in ALS treatment. Research indicates that early initiation of Riluzole therapy can significantly enhance survival rates among ALS patients.

Efficacy Insights

Meta-analyses have shown that patients treated with Riluzole exhibit a median survival benefit ranging from 6 to 19 months compared to untreated individuals. This underscores the importance of ongoing research utilizing stable isotope-labeled compounds like this compound to further elucidate drug efficacy and optimize treatment protocols.

作用機序

リルーゾール-13C,15N2は、リルーゾールと同様に、次のように作用します。

グルタミン酸放出の阻害: グルタミン酸のシナプス前放出を阻害し、興奮毒性を軽減します。

ナトリウムチャネルの不活性化: ニューロンの電位依存性ナトリウムチャネルを不活性化し、ニューロン膜の安定化に役立ちます。

細胞内イベントへの干渉: 興奮性アミノ酸受容体での伝達物質結合後の細胞内イベントに干渉します

類似化合物:

リルーゾール: リルーゾール-13C,15N2の非標識バージョンで、ALSの治療に使用されます。

SKF89976A塩酸塩: 抗痙攣作用を持つ別のナトリウムチャネルブロッカー。

チアガビン塩酸塩: てんかんの治療に使用されるGABA再取り込み阻害剤

独自性: リルーゾール-13C,15N2は、同位体標識により、研究における正確な定量化と追跡が可能になるという点でユニークです。 これは、薬物動態および代謝研究において非常に貴重なツールであり、非標識化合物では不可能な洞察を提供します .

類似化合物との比較

Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.

SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.

Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .

生物活性

Overview of Riluzole

Riluzole is recognized for its neuroprotective properties, primarily through the inhibition of glutamate release and modulation of sodium channels. It is extensively metabolized by the liver and has a high plasma protein binding rate (approximately 96%) . The pharmacological effects include:

Pharmacokinetics of this compound

This compound serves as an internal standard in bioanalytical studies, assisting in the quantification of riluzole levels in plasma. The pharmacokinetic profile indicates that riluzole is rapidly absorbed and crosses the blood-brain barrier effectively. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Approximately 12 hours |

| Plasma Protein Binding | 96% |

| Volume of Distribution (Vd) | High |

| Clearance (CL) | Variable based on condition |

The pharmacokinetics vary significantly between different populations, including healthy individuals and patients with ALS or SCI .

The mechanisms through which riluzole exerts its effects are multifaceted:

- Neuroprotection : Riluzole protects neurons from excitotoxic damage by inhibiting glutamate neurotransmission. This is particularly relevant in conditions like SCI where excess glutamate can lead to cell death .

- Modulation of Calcium Influx : By blocking sodium channels, riluzole indirectly reduces calcium influx into cells, preventing further neuronal injury .

- Reduction of Neuroinflammation : Riluzole has been shown to reduce inflammatory responses in the central nervous system, contributing to its neuroprotective effects .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of riluzole in various contexts:

- In a Phase II/III study (RISCIS), riluzole demonstrated a significant reduction in neurological tissue damage in rodent models and showed potential benefits in human subjects with acute SCI .

- A meta-analysis involving ALS patients indicated that riluzole treatment extended survival times compared to placebo controls. The median survival time increased from 11.8 months to 14.8 months with riluzole treatment .

Case Studies

- Spinal Cord Injury : A recent study highlighted that patients receiving riluzole showed improved functional recovery post-injury compared to those receiving placebo. The study reported changes in PK parameters over time, indicating a need for dose adjustments based on individual patient responses .

- Amyotrophic Lateral Sclerosis : In ALS patients treated with riluzole, there was a notable reduction in tracheostomy-free survival time compared to controls, reinforcing its role as a critical therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How is Riluzole-<sup>13</sup>C,<sup>15</sup>N2 validated for use as an internal standard in mass spectrometry (MS)?

- Methodological Answer : Validation involves confirming isotopic purity (>98%) via high-resolution LC-MS/MS to ensure the absence of unlabeled impurities. Structural integrity is verified using <sup>13</sup>C and <sup>15</sup>N nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to unlabeled riluzole . Calibration curves are generated using spiked biological matrices (e.g., plasma or tissue homogenates) to assess linearity and recovery rates .

Q. What experimental precautions are required to prevent isotopic dilution when using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in tracer studies?

- Methodological Answer : To minimize dilution, ensure the labeled compound is added at a concentration exceeding endogenous riluzole levels. Use isotopically equilibrated solvents (e.g., deuterated or <sup>13</sup>C-labeled solvents) to avoid exchange reactions. Monitor for cross-contamination by analyzing blank samples .

Q. How does the isotopic labeling of Riluzole-<sup>13</sup>C,<sup>15</sup>N2 influence its pharmacokinetic properties compared to the unlabeled form?

Advanced Research Questions

Q. How can researchers resolve spectral interference between Riluzole-<sup>13</sup>C,<sup>15</sup>N2 and its metabolites in LC-MS/MS assays?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. For example, a Q-Exactive Orbitrap can separate ions with mass differences <1 ppm. Optimize chromatographic conditions (e.g., HILIC columns) to retain polar metabolites separately .

Q. What strategies mitigate contamination risks from <sup>15</sup>N-labeled impurities in commercial Riluzole-<sup>13</sup>C,<sup>15</sup>N2 stocks?

- Methodological Answer : Pre-screen batches using ion chromatography to detect ammonium (<sup>15</sup>NH4<sup>+</sup>) or nitrate (<sup>15</sup>NO3<sup>−</sup>) contaminants. Purify via solid-phase extraction (SPE) with cation-exchange cartridges. Validate purity using isotopically labeled controls in fixation assays .

Q. How does Riluzole-<sup>13</sup>C,<sup>15</sup>N2 enable precise quantification of riluzole in heterogeneous biological matrices (e.g., brain tissue)?

- Methodological Answer : Homogenize tissues in isotonic buffers spiked with the internal standard. Use matrix-matched calibration standards to correct for ion suppression/enhancement. Employ stable isotope dilution analysis (SIDA) with correction factors derived from recovery experiments .

Q. What are the limitations of using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in long-term metabolic flux studies?

Q. Data Analysis & Interpretation

Q. How should researchers correct for natural abundance <sup>13</sup>C/<sup>15</sup>N when quantifying Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in tracer experiments?

- Methodological Answer : Apply the formula:

Natural abundance values: <sup>13</sup>C ≈ 1.1%, <sup>15</sup>N ≈ 0.37% .

Q. What statistical approaches are recommended for reconciling contradictory results in riluzole tracer studies?

Q. Experimental Design

Q. How to optimize <sup>15</sup>N2 gas dissolution protocols for studies using Riluzole-<sup>13</sup>C,<sup>15</sup>N2 in anaerobic microbial assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。